

N-(Methoxycarbonyl)-L-tryptophan methyl ester

CAS number

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>N-(Methoxycarbonyl)-L-tryptophan</i> methyl ester |
| Cat. No.: | B014263 |

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An In-Depth Technical Guide to N-(Methoxycarbonyl)-L-tryptophan methyl ester

This guide provides a comprehensive technical overview of **N-(Methoxycarbonyl)-L-tryptophan methyl ester** (CAS No. 58635-46-4), a key building block for researchers, chemists, and professionals in drug development and peptide synthesis. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, core applications, and analytical characterization, grounding all information in established scientific principles.

Core Identity and Physicochemical Properties

N-(Methoxycarbonyl)-L-tryptophan methyl ester is a derivative of the essential amino acid L-tryptophan, where both the alpha-amino group and the carboxylic acid group are chemically protected. The N-terminal amine is protected by a methoxycarbonyl group, and the C-terminus is protected as a methyl ester. This dual protection makes it a stable and valuable intermediate in multi-step organic syntheses.

Chemical Identifiers

- Chemical Name: **N-(Methoxycarbonyl)-L-tryptophan methyl ester**^{[1][2]}
- IUPAC Name: methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate^[3]
- Synonyms: α -Methoxycarbonyl-L-tryptophan methyl ester, Methyl (methoxycarbonyl)-L-tryptophanate^[3]

- CAS Number: 58635-46-4[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₄H₁₆N₂O₄[\[1\]](#)[\[2\]](#)[\[5\]](#)
- SMILES String: COC(=O)NC(=O)OC

Physicochemical Data

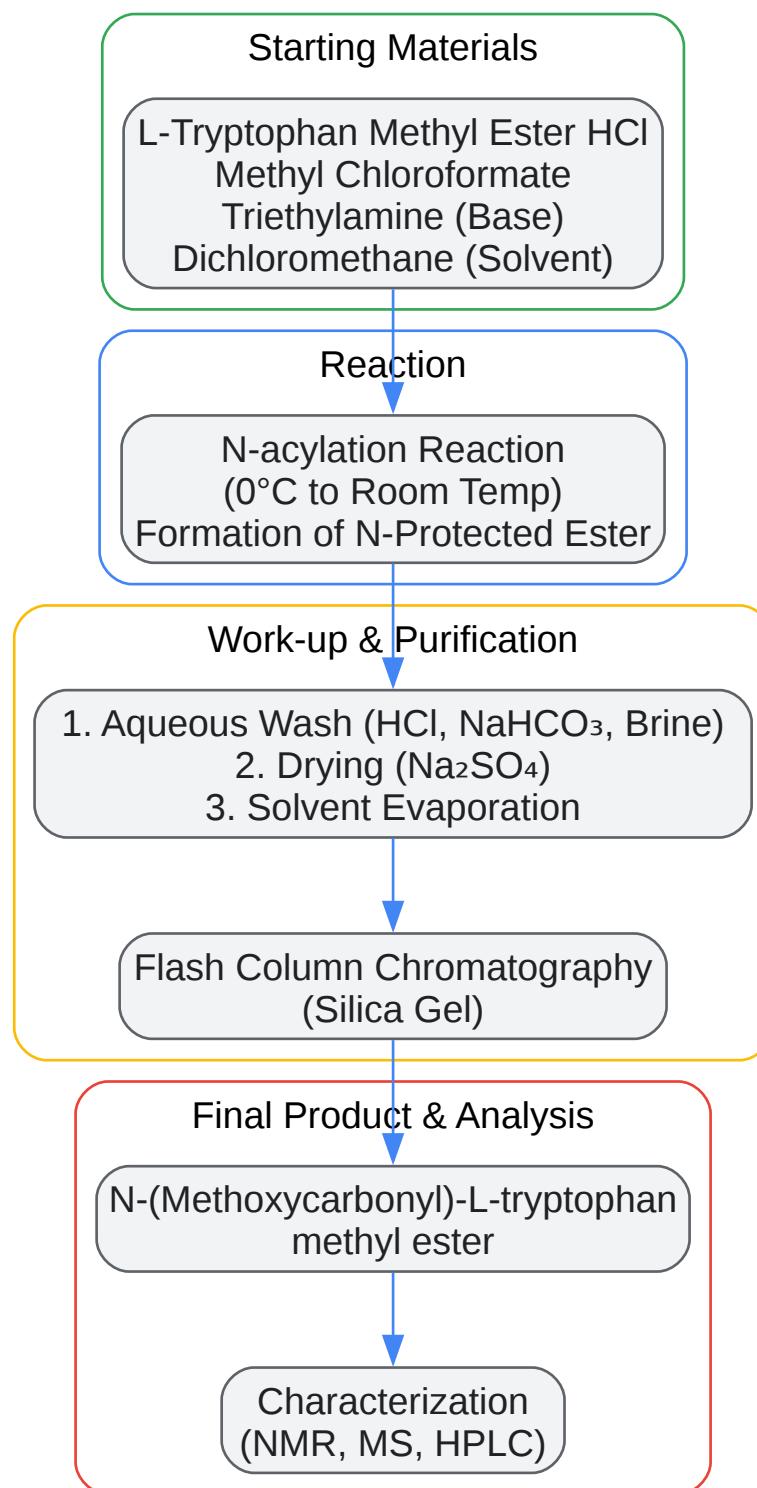
The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental work.

| Property | Value | Source(s) |
|------------------|--|---|
| Molecular Weight | 276.29 g/mol | [1] [3] [5] [6] |
| Appearance | Solid form, typically a white to off-white powder. | |
| Melting Point | 99-101 °C (literature) | [7] |
| Optical Activity | $[\alpha]_{D}^{20} -1.4^{\circ}$ (c = 1 in methanol) | |
| Storage | Store in a cool, dry place. Recommended storage at 0-8 °C. | |
| Solubility | While specific data is not widely published, based on its structure and data for related compounds like L-tryptophan methyl ester hydrochloride, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. [8] [9] It has low predicted water solubility. | |

Synthesis and Mechanism

The synthesis of **N-(Methoxycarbonyl)-L-tryptophan methyl ester** is a standard procedure in organic chemistry, involving the protection of the alpha-amino group of L-tryptophan methyl ester. The following protocol is based on well-established N-protection reactions.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Objective: To synthesize **N-(Methoxycarbonyl)-L-tryptophan methyl ester** from L-tryptophan methyl ester hydrochloride.

Materials:

- L-Tryptophan methyl ester hydrochloride
- Methyl chloroformate
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

- Dissolution: Suspend L-tryptophan methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
- Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the second acts as a base for the subsequent reaction. Stir for 15-20 minutes.
- N-Protection: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Causality: This slow addition prevents a rapid

exotherm and minimizes side reactions.

- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
- Quenching & Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess base, the bicarbonate wash removes any unreacted chloroformate and acidic byproducts, and the brine wash helps to remove residual water.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure **N-(Methoxycarbonyl)-L-tryptophan methyl ester** as a solid.[1]

Applications in Research and Drug Development

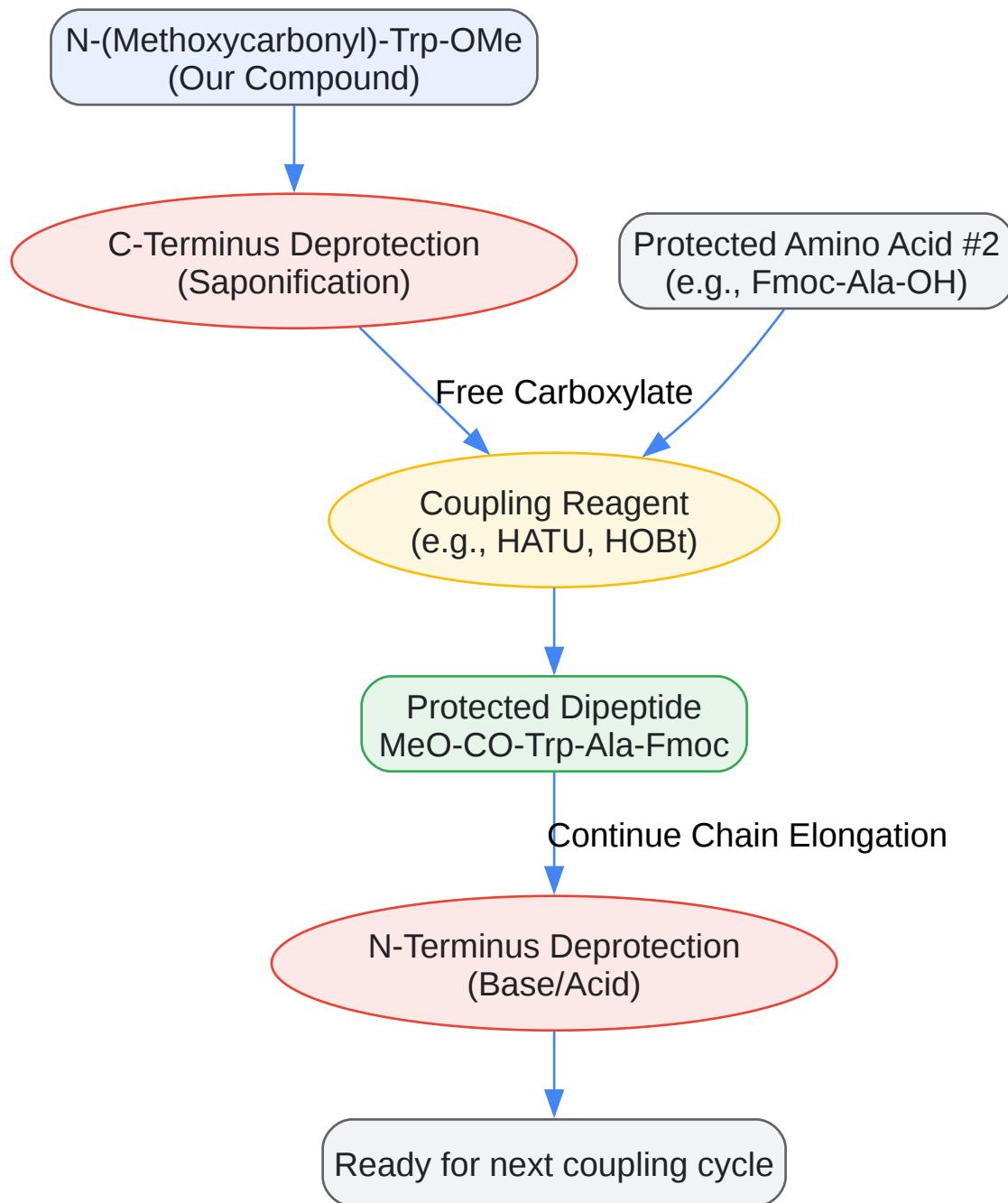
The primary utility of this compound lies in its role as a protected amino acid building block, particularly in the field of peptide chemistry.

Peptide Synthesis

N-(Methoxycarbonyl)-L-tryptophan methyl ester is well-suited for solution-phase peptide synthesis. In this methodology, peptide chains are assembled sequentially in a solvent. The methoxycarbonyl group on the nitrogen serves as a robust urethane-type protecting group, preventing the amine from participating in unwanted reactions during the formation of a peptide bond at the C-terminal methyl ester.

The tryptophan side chain itself is prone to modification during acidic cleavage steps often used in solid-phase peptide synthesis, making carefully chosen protecting groups crucial.[10] While less common than Boc or Fmoc protection, the methoxycarbonyl group offers an alternative with different deprotection conditions, adding versatility to a synthetic chemist's toolkit.

Role in a Peptide Coupling Cycle



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Caption: Role as a building block in a solution-phase peptide coupling cycle.

Intermediate in Pharmaceutical Synthesis

The tryptophan indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. As a stable, protected derivative, **N-**

(Methoxycarbonyl)-L-tryptophan methyl ester can serve as a key starting material for the synthesis of more complex molecules targeting a range of therapeutic areas.[5]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not readily available, data from closely related N-protected tryptophan derivatives provide reliable guidance.[11] The compound is not classified as hazardous but should be handled with standard laboratory precautions.[11]

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Keep the container tightly closed. Store in a cool, dry place, often refrigerated (0-8 °C) or frozen for long-term stability.
- Incompatible Materials: Avoid strong oxidizing agents.[11]
- Hazardous Decomposition: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NO_x).[11]

Analytical Characterization

Confirming the identity and purity of the synthesized or purchased material is a critical step.

Analytical Techniques

| Technique | Purpose | Expected Results |
|---------------------|--|---|
| ¹ H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the indole ring protons, the α - and β -protons of the amino acid backbone, and the two distinct methyl groups of the ester and carbamate. A spectrum is available for reference.[12] |
| ¹³ C NMR | Confirms the carbon skeleton of the molecule. | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the indole, and aliphatic carbons. |
| Mass Spectrometry | Confirms the molecular weight. | An exact mass corresponding to the molecular formula C ₁₄ H ₁₆ N ₂ O ₄ (Monoisotopic Mass: 276.1110 Da).[3] |
| HPLC | Purity determination. | A single major peak under appropriate reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient). Detection is typically at 280 nm due to the indole chromophore.[13] |

Conclusion

N-(Methoxycarbonyl)-L-tryptophan methyl ester, identified by CAS number 58635-46-4, is a synthetically valuable derivative of L-tryptophan. Its strategic use of protecting groups makes it an important intermediate for peptide synthesis and the development of complex pharmaceutical agents. The well-defined physicochemical properties and established analytical methods for its characterization ensure its reliable application in research and development. Proper adherence to the synthesis, purification, and handling protocols outlined in this guide will enable scientists to effectively utilize this compound in their work.

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